molecular formula C6H12O3 B1249300 (2R,3S)-2-hydroxy-3-methylpentanoic acid CAS No. 70748-47-9

(2R,3S)-2-hydroxy-3-methylpentanoic acid

Cat. No. B1249300
CAS RN: 70748-47-9
M. Wt: 132.16 g/mol
InChI Key: RILPIWOPNGRASR-CRCLSJGQSA-N
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Description

Synthesis Analysis

The synthesis of (2R,3S)-2-hydroxy-3-methylpentanoic acid and its isomers has been achieved through various stereoselective methods. Crout and Whitehouse (1977) synthesized the (–)-erythro- and (–)-threo-isomers of 2,3-dihydroxy-3-methylpentanoic acid, establishing the absolute configuration of the naturally occurring isomer as 2R,3R (Crout & Whitehouse, 1977). Giordano et al. (1999) achieved the stereoselective synthesis of four diastereomers of 4-amino-3-hydroxy-2-methylpentanoic acid, identifying the stereochemistry of the amino acid in the marine toxin janolusimide (Giordano, Spinella, & Sodano, 1999).

Molecular Structure Analysis

The crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid was elucidated by Curland et al. (2018), offering insights into the molecular arrangements and hydrogen bonding patterns (Curland, Meirzadeh, & Diskin‐Posner, 2018).

Chemical Reactions and Properties

The compound participates in various chemical reactions, showcasing its versatility. For instance, Braun and Gräf (2003) described a stereoselective aldol reaction involving (R)-3-hydroxy-4-methylpentanoic acid (Braun & Gräf, 2003).

Physical Properties Analysis

The physical properties of (2R,3S)-2-hydroxy-3-methylpentanoic acid, such as solubility, melting point, and crystalline structure, are influenced by its molecular configuration. The studies by Curland et al. and others provide valuable information on these aspects.

Chemical Properties Analysis

The chemical properties, including acidity, reactivity with other chemical species, and participation in enzyme-catalyzed reactions, have been extensively studied. The work by de Roo et al. (2002) on the production of enantiomerically pure R-3-hydroxyalkanoic acids showcases the relevance of understanding these properties for biotechnological applications (de Roo, Kellerhals, Ren, Witholt, & Kessler, 2002).

Scientific Research Applications

Quantitative Determination in Alcoholic Beverages

(2R,3S)-2-hydroxy-3-methylpentanoic acid has been studied in the context of alcoholic beverages. A method was developed for its quantitative determination in wines and other alcoholic drinks, highlighting its potential impact on sensory effects. This method involves solid phase extraction, derivatization, and GC-MS analysis, suggesting its relevance in the food chemistry and beverage industry (Gracia-Moreno, Lopez, & Ferreira, 2015).

Role in Wine Aging

Research has indicated that (2R,3S)-2-hydroxy-3-methylpentanoic acid plays a role in the aging process of wine. A study focusing on Bordeaux red wines found that the concentrations of this compound, along with its esters, correlate positively with the age of wine. This highlights its significance in the wine industry, particularly in understanding the chemical changes that occur during wine aging (Lytra, Franc, Cameleyre, & Barbe, 2017).

Stereochemistry and Enzyme Action

The compound has been a subject of study in enzymology and stereochemistry. Research on Salmonella typhimurium demonstrated the stereospecificity of α,β-dihydroxyacid dehydratase, which utilizes the isomers of (2R,3S)-2-hydroxy-3-methylpentanoic acid as substrates. This research is crucial for understanding the stereochemical mechanisms of enzyme action and can have implications in biochemical and pharmaceutical fields (Armstrong, Müller, Reary, Whitehouse, & Crout, 1977).

Synthesis and Stereochemistry in Marine Toxins

(2R,3S)-2-hydroxy-3-methylpentanoic acid is also relevant in the synthesis of complex natural products. A study focused on the stereoselective synthesis of its diastereomers, which are constituents of the marine toxin janolusimide. Understanding its synthesis and stereochemistry is essential in the field of natural product chemistry and marine biology (Giordano, Spinella, & Sodano, 1999).

Applications in Polyketide Synthase Research

The stereoisomers of 3-hydroxy-2-methylpentanoic acid, closely related to (2R,3S)-2-hydroxy-3-methylpentanoic acid, have been synthesized for investigations into the substrate selectivity of polyketide synthase (PKS) domains. This is significant in the field of enzymology and antibiotic research, as PKSs are crucial in the biosynthesis of many important natural products, including antibiotics (Harris, Cutter, Weissman, Hanefeld, Timoney, & Staunton, 1998).

properties

IUPAC Name

(2R,3S)-2-hydroxy-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILPIWOPNGRASR-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445269
Record name (2R,3S)-2-hydroxy-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-2-hydroxy-3-methylpentanoic acid

CAS RN

70748-47-9
Record name (2R,3S)-2-hydroxy-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-2-hydroxy-3-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
T Beuerle, C Theuring, N Klewer, S Schulz… - Insect biochemistry and …, 2007 - Elsevier
Arctiids which as larvae sequester pyrrolizidine alkaloids (PAs) from their food plants are known to synthesize insect-specific PAs by esterifying necine bases derived from plant PAs …
Number of citations: 11 www.sciencedirect.com
BA Banasik, L Wang, A Kanner, BM Bergdahl - Tetrahedron, 2016 - Elsevier
Two iterative vinylogous Mukaiyama aldol reactions (VMAR) have been applied in order to selectively install three contiguous stereocenters at C37, C38 and C39, of the southern …
Number of citations: 14 www.sciencedirect.com
T Bunyapaiboonsri, P Vongvilai… - Helvetica Chimica …, 2012 - Wiley Online Library
Seven new cyclohexadepsipeptides, beauvenniatins F, G 1 , G 2 , G 3 , H 1 , H 2 , and H 3 (1–7, resp.), were isolated from cultures of the fungus Acremonium sp. BCC 2629. Their …
Number of citations: 12 onlinelibrary.wiley.com
RL Snowden, R Grenno, C Vial - Flavour and fragrance journal, 2005 - Wiley Online Library
As part of a research programme concerned with the discovery of new perfumery ingredients, a series of racemic alkyl 3‐methyl‐2‐oxopentanoates 2–8, ethyl and methyl 2‐hydroxy‐3‐…
Number of citations: 8 onlinelibrary.wiley.com
SU Paik, MK Park, SH Jhun, HK Park… - Bulletin of the Korean …, 2003 - koreascience.kr
Nematophin and its analog incorporating tryptamine unit have been isolated and characterized from strain XRPC of a symbiotic bacterium Xenorhabdus nematophilus, which was newly …
Number of citations: 10 koreascience.kr
S Pizzarello, Y Wang, GM Chaban - Geochimica et Cosmochimica Acta, 2010 - Elsevier
The hydroxy acid suites extracted from the Murchison (MN), GRA 95229 (GRA) and LAP 02342 (LAP) meteorites have been investigated for their molecular, chiral and isotopic …
Number of citations: 72 www.sciencedirect.com
GR Pettit, PM Arce, JC Chapuis… - Journal of natural …, 2015 - ACS Publications
The recent advances in the development of antibody and other drug conjugates for targeted cancer treatment have further increased the need for powerful cancer cell growth inhibitors. …
Number of citations: 8 pubs.acs.org
S Zhang - 2018 - researchspace.auckland.ac.nz
Naturally occurring cyclic peptides are rich sources of bioactive compounds that can be developed as novel pharmaceuticals with high selectivity and potency. However, the scarcity of …
Number of citations: 0 researchspace.auckland.ac.nz
AS Kanner - 2016 - search.proquest.com
Lagunamide A is a novel cyclic depsipeptide obtained from the marine cyanobacterium Lyngbya majuscula that shares structural elements with known potential therapeutics. …
Number of citations: 0 search.proquest.com
S Singh - 2021 - search.proquest.com
Lagunamide A is a cyclic depsipeptide isolated from marine cyanobacterium Langbya majuscula from deep oceans of Pulau Hantu Besar, Singapore. Upon isolation it was revealed to …
Number of citations: 3 search.proquest.com

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